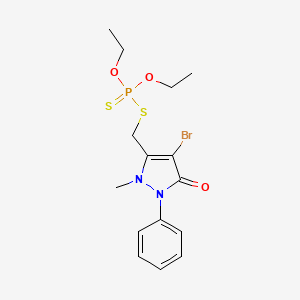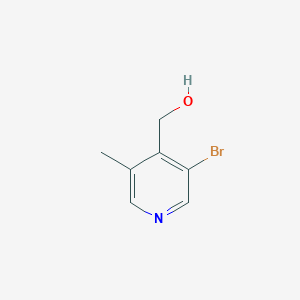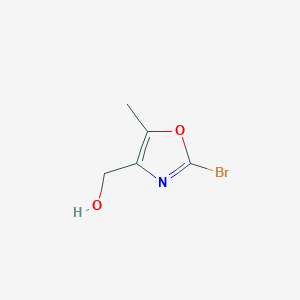
(2-Bromo-5-methyl-oxazol-4-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromine atom and a methyl group attached to the oxazole ring, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol typically involves the bromination of 5-methyl-oxazole followed by the introduction of a methanol group. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Bromo-5-methyl-oxazol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: (2-Bromo-5-methyl-oxazol-4-yl)-formaldehyde or (2-Bromo-5-methyl-oxazol-4-yl)-carboxylic acid.
Reduction: 5-Methyl-oxazol-4-yl-methanol.
Substitution: (2-Azido-5-methyl-oxazol-4-yl)-methanol or (2-Thio-5-methyl-oxazol-4-yl)-methanol.
科学研究应用
Chemistry
In chemistry, (2-Bromo-5-methyl-oxazol-4-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology
In biological research, this compound might be used to study the effects of brominated oxazoles on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Brominated compounds often exhibit biological activity, making them candidates for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用机制
The mechanism of action of (2-Bromo-5-methyl-oxazol-4-yl)-methanol would depend on its specific application. Generally, the bromine atom and the oxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Chloro-5-methyl-oxazol-4-yl)-methanol: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoro-5-methyl-oxazol-4-yl)-methanol: Similar structure but with a fluorine atom instead of bromine.
(2-Iodo-5-methyl-oxazol-4-yl)-methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromo-5-methyl-oxazol-4-yl)-methanol is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with other molecules.
属性
IUPAC Name |
(2-bromo-5-methyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJRWRAPDBLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
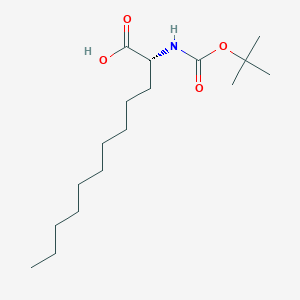
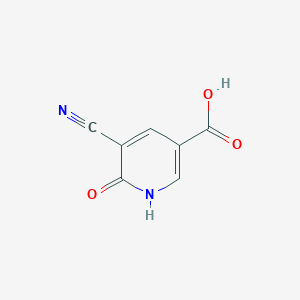
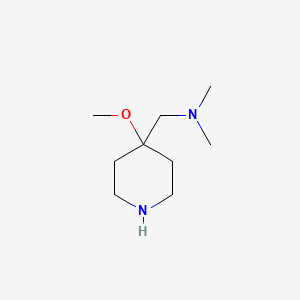
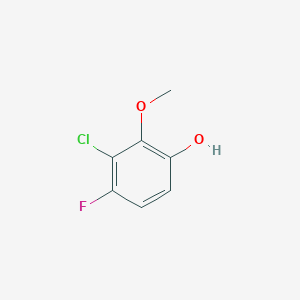
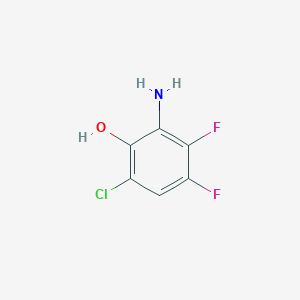
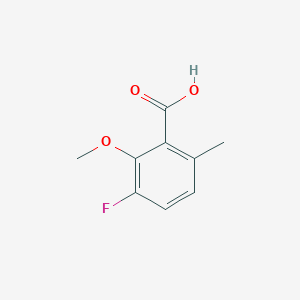
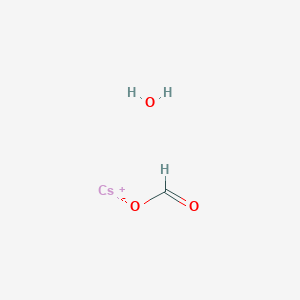
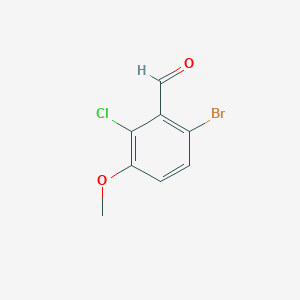
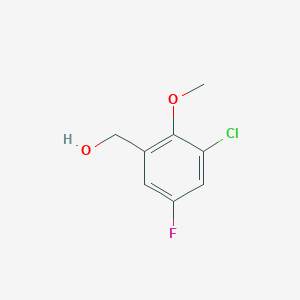
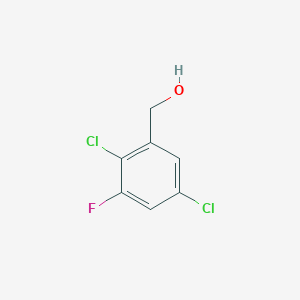
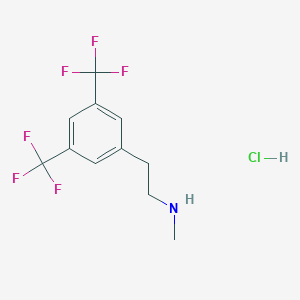
![5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
